1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonylpiperazines. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, leading to a reduction in the levels of certain biomolecules. This, in turn, results in the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a reduction in the levels of bicarbonate ions in the blood. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This, in turn, results in the modulation of various physiological processes, including neurotransmission and muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is its potent inhibitory activity against a range of enzymes. This makes it a promising candidate for the development of drugs for the treatment of various diseases. However, one of the main limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One area of research could focus on the development of novel drugs for the treatment of Alzheimer's disease, glaucoma, and cancer. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its clinical use in the future.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent inhibitory activity against a range of enzymes and has been shown to modulate various physiological processes. However, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its clinical use in the future.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-4-15-10(3)11(9(2)13-15)18(16,17)14-7-5-12-6-8-14/h12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJEXWUKQILOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCNCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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